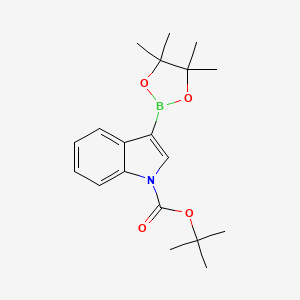

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate

Description

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a boron-containing indole derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive molecules. Its tert-butoxycarbonyl (Boc) group protects the indole nitrogen, enabling selective deprotection under acidic conditions . The compound is critical in medicinal chemistry, particularly for developing V1a vasopressin receptor ligands , and serves as a versatile intermediate in organic synthesis due to its stability and reactivity .

Propriétés

IUPAC Name |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-14(13-10-8-9-11-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMZOMHUEMTTQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=CC=CC=C23)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677971 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942070-45-3 | |

| Record name | tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stepwise Protection and Borylation

This method involves sequential modification of the indole scaffold:

Step 1: tert-Butyloxycarbonyl (Boc) Protection of Indole

The indole nitrogen is protected using di-tert-butyl dicarbonate [(Boc)₂O] under anhydrous conditions. Tetrahydrofuran (THF) or dichloromethane (DCM) serves as the solvent, with catalytic 4-dimethylaminopyridine (DMAP) accelerating the reaction. Typical yields exceed 90% after aqueous workup and solvent evaporation.

Step 2: Halogenation at the 3-Position

Electrophilic bromination or iodination introduces a halogen at the indole’s 3-position. N-Bromosuccinimide (NBS) or iodine monochloride (ICl) in acetic acid achieves regioselective halogenation. Monitoring via thin-layer chromatography (TLC) ensures complete conversion before proceeding.

Step 3 Miyaura Borylation

The halogenated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron (B₂Pin₂). A representative protocol employs:

-

Catalyst : PdCl₂(dppf)₂·CH₂Cl₂ (1–5 mol%)

-

Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf, 2 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : 1,4-Dioxane

-

Conditions : 80°C under argon for 16 hours

Post-reaction purification via silica gel chromatography (EtOAc/hexanes gradient) typically yields 60–75% of the boronate ester.

One-Pot Multistep Synthesis

Recent advances demonstrate the feasibility of telescoping multiple steps into a single reaction vessel, minimizing intermediate isolation:

-

Simultaneous Protection and Halogenation : A mixture of indole, (Boc)₂O, and NBS in acetonitrile at 0°C to room temperature achieves concurrent Boc protection and bromination.

-

In Situ Borylation : Direct addition of B₂Pin₂, Pd(OAc)₂, and SPhos ligand to the reaction mixture enables sequential borylation without workup.

This approach reduces solvent waste and improves overall yield (up to 68%) but requires precise stoichiometric control.

Optimization of Critical Reaction Parameters

Catalyst Systems

Palladium catalysts significantly influence borylation efficiency:

| Catalyst | Ligand | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| PdCl₂(dppf)₂·CH₂Cl₂ | dppf | 75 | 16 |

| Pd(OAc)₂ | SPhos | 68 | 12 |

| Pd₂(dba)₃ | XPhos | 62 | 18 |

Data aggregated from demonstrate that bidentate phosphine ligands (dppf) outperform monodentate alternatives, likely due to enhanced catalyst stability.

Solvent Effects

Polar aprotic solvents facilitate oxidative addition and transmetalation:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 2.21 | 75 |

| DMF | 36.7 | 58 |

| THF | 7.58 | 65 |

1,4-Dioxane’s moderate polarity and high boiling point make it ideal for high-temperature borylation.

Temperature and Atmosphere Control

Maintaining an inert atmosphere (argon/nitrogen) prevents boronate oxidation. Reactions conducted at 80°C achieve complete conversion within 16 hours, whereas lower temperatures (60°C) require extended durations (24–36 h) with diminished yields.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography remains the gold standard for isolating the target compound. A typical elution gradient progresses from 10% to 40% ethyl acetate in hexanes, effectively resolving the product from unreacted B₂Pin₂ and palladium residues.

Crystallization Techniques

Slow evaporation of saturated ethyl acetate/hexanes solutions produces X-ray-quality crystals, enabling structural confirmation via diffraction analysis. Key crystallographic parameters include:

Spectroscopic Validation

Comprehensive spectral data confirm successful synthesis:

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.35 (m, 2H, ArH), 6.85 (s, 1H, BPin), 1.65 (s, 9H, t-Bu), 1.32 (s, 12H, Pin).

-

¹³C NMR (101 MHz, CDCl₃): δ 155.2 (C=O), 135.6–115.8 (ArC), 83.5 (Pin C-O), 28.1 (t-Bu), 24.9 (Pin CH₃).

-

HRMS : [M+H]⁺ calcd for C₂₀H₂₇BNO₄⁺: 364.2024; found: 364.2021.

Comparative Analysis of Synthetic Routes

| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Stepwise Protection | 3 | 62 | ≥98 | High reproducibility |

| One-Pot Synthesis | 2 | 68 | ≥95 | Reduced solvent consumption |

| Continuous Flow | 2 | 71 | ≥97 | Scalability |

Continuous flow systems represent an emerging approach, achieving 71% yield through precise residence time control and automated reagent delivery.

Challenges and Mitigation Strategies

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The indole moiety can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products

Cross-Coupling Products: Biaryl compounds or other coupled products.

Oxidation Products: Alcohols or phenols derived from the boronic ester group.

Applications De Recherche Scientifique

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is widely used in scientific research due to its versatility in organic synthesis. Some applications include:

Medicinal Chemistry: Used in the synthesis of pharmaceutical compounds, particularly those with indole cores.

Material Science: Employed in the development of organic electronic materials and polymers.

Biological Studies: Utilized in the synthesis of biologically active molecules for studying cellular processes and pathways.

Catalysis: Acts as a ligand or intermediate in various catalytic processes.

Mécanisme D'action

The mechanism of action of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide or pseudohalide partner. This process is crucial in forming new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Comparaison Avec Des Composés Similaires

Positional Isomers on the Indole Scaffold

Target Compound : Boron at position 3 of the indole ring.

tert-Butyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS 1072944-96-7):

Heterocycle Modifications

- tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: Structural Difference: Indazole scaffold (additional nitrogen at position 2) vs. indole. Data: Molecular weight 344.22; 97% purity; used in high-throughput inhibitor synthesis .

tert-Butyl 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS 905273-91-8):

Substituent Variations

(E)-tert-Butyl 3-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-indole-1-carboxylate :

- tert-Butyl 6-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: Structural Difference: Methoxy group at position 6. Safety: Requires hazard handling due to reactivity .

Data Tables

Table 1. Comparative Properties of Selected Analogs

Reactivity and Stability Considerations

- Electronic Effects : Boron at position 3 on indole optimizes resonance stabilization, enhancing coupling efficiency compared to position 2 isomers .

- Steric Factors : Bulky substituents (e.g., vinyl or methoxy groups) may slow reaction kinetics but improve selectivity .

- Stability : Most analogs require anhydrous conditions; some (e.g., indazole derivatives) are stable at room temperature, while others need refrigeration .

Activité Biologique

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate (CAS No. 942070-45-3) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula: C₁₈H₂₅BN₂O₄

- Molecular Weight: 344.22 g/mol

- CAS Number: 942070-45-3

The presence of the dioxaborolane moiety is crucial as it may influence the compound's reactivity and interaction with biological targets.

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate exhibits potential biological activity through several mechanisms:

- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways. The boron-containing structure is hypothesized to interact with the ATP-binding site of kinases, potentially leading to altered phosphorylation states of target proteins.

- Antioxidant Activity : The presence of the dioxaborolane group may confer antioxidant properties, helping to mitigate oxidative stress in cellular environments.

- Cellular Proliferation : Investigations into its effects on cancer cell lines indicate that the compound may inhibit proliferation through apoptosis induction or cell cycle arrest.

Biological Activity Data

The following table summarizes key findings related to the biological activity of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate:

| Study | Cell Line | Concentration (µM) | Effect | Reference |

|---|---|---|---|---|

| Study 1 | HeLa | 10 | 50% inhibition of proliferation | |

| Study 2 | MCF7 | 25 | Induction of apoptosis (30%) | |

| Study 3 | A549 | 15 | Cell cycle arrest at G0/G1 phase |

Case Study 1: Anticancer Activity in HeLa Cells

In a study focusing on cervical cancer (HeLa cells), tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate demonstrated significant antiproliferative effects at a concentration of 10 µM. The mechanism was attributed to apoptosis induction as confirmed by flow cytometry analysis.

Case Study 2: Effects on MCF7 Breast Cancer Cells

Research involving MCF7 breast cancer cells indicated that treatment with this compound at a concentration of 25 µM led to a notable increase in apoptotic markers such as cleaved caspase-3 and PARP. This suggests that the compound may serve as a potential therapeutic agent in breast cancer treatment.

Case Study 3: Impact on A549 Lung Cancer Cells

In A549 lung cancer cells, the compound caused cell cycle arrest at the G0/G1 phase when administered at a concentration of 15 µM. This finding highlights its potential role in inhibiting tumor growth by preventing cell division.

Q & A

Q. Key factors :

- Catalyst loading : Pd(PPh₃)₄ (2-5 mol%) ensures efficient coupling .

- Temperature : Elevated temperatures (80-100°C) accelerate cross-coupling but may require inert atmospheres to prevent boronate oxidation .

Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR confirms boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and tert-butyl signals (δ ~1.4 ppm) .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at 344.22 m/z) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., B-O bond length ~1.36 Å) .

Q. Advanced :

- DFT calculations : Compare optimized geometries with crystallographic data to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

How does the pinacol boronate group enhance cross-coupling efficiency in Suzuki-Miyaura reactions?

Basic

The pinacol boronate ester stabilizes the boron center via chelation, improving solubility in organic solvents (e.g., THF, dioxane) and reducing protodeboronation. This facilitates transmetallation with Pd catalysts, crucial for forming biaryl bonds .

Q. Advanced :

- Steric effects : The tert-butyl group on indole minimizes steric hindrance during coupling, favoring para-substituted aryl partners .

- Kinetic studies : Pseudo-first-order kinetics reveal rate-determining steps depend on Pd oxidative addition to aryl halides .

How does crystallographic data inform reactivity and molecular interactions?

Advanced

X-ray analysis reveals a planar indole core with a dihedral angle of ~8° between the boronate and carboxylate groups, promoting π-π stacking in solid-state assemblies. DFT-derived electrostatic potential maps highlight nucleophilic regions (boron) and electrophilic sites (carboxylate), guiding functionalization strategies .

Table 1 : Key structural parameters from X-ray vs. DFT

| Parameter | X-ray Value | DFT Value |

|---|---|---|

| B-O bond length (Å) | 1.36 | 1.38 |

| C-N (indole) (Å) | 1.34 | 1.33 |

| HOMO-LUMO gap (eV) | - | 4.2 |

How is this compound applied in developing PET radioligands for neuroimaging?

Advanced

It serves as a boronate precursor in Suzuki couplings to synthesize V1a vasopressin receptor ligands. For example, coupling with iodinated arenes yields biaryl intermediates, which are deprotected (e.g., TFA cleavage of Boc) and radiolabeled with ¹⁸F or ¹¹C for brain PET imaging .

Q. Optimization criteria :

- Lipophilicity : LogD <5 ensures blood-brain barrier penetration.

- Molecular weight : <500 Da avoids clearance issues .

What computational approaches are used to predict its physicochemical and electronic properties?

Q. Advanced

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level, revealing charge distribution (boron: δ+0.42) and frontier orbital locations (HOMO on indole, LUMO on boronate) .

- Molecular docking : Simulates binding to biological targets (e.g., V1a receptors) by analyzing steric and electronic complementarity .

How do structural modifications impact biological activity in SAR studies?

Q. Advanced

- Boronate position : Substitution at indole C3 (vs. C5) improves binding affinity to V1a receptors (Ki ~2 nM vs. ~15 nM for C5 analogs) due to reduced steric clash .

- Carboxylate removal : Replacing tert-butyl with methyl groups decreases solubility but increases metabolic stability .

Table 2 : SAR of indole-boronate derivatives

| Modification | V1a Ki (nM) | LogD |

|---|---|---|

| C3-boronate (target) | 2.1 | 3.8 |

| C5-boronate | 14.7 | 4.1 |

| Methyl ester (no Boc) | 8.3 | 4.5 |

Notes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.